Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

Catalog No.
S1535049
CAS No.
21797-13-7
M.F
C8H12B2F8N4Pd
M. Wt
444.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(acetonitrile)palladium(II) tetrafluorobor...

CAS Number

21797-13-7

Product Name

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

IUPAC Name

acetonitrile;palladium(2+);ditetrafluoroborate

Molecular Formula

C8H12B2F8N4Pd

Molecular Weight

444.2 g/mol

InChI

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2

InChI Key

YWMRPVUMBTVUEX-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2]

Synonyms

NSC 307191; Tetrakis(acetonitrile)palladium(2+) bis(tetrafluoroborate); Tetrakis(acetonitrile)palladium(2+) bis[tetrafluoroborate(1-)]; Tetrakis(acetonitrile)palladium(2+) tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2]

Catalyst for Cross-Coupling Reactions:

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, also known as Pd(MeCN)₄(BF₄)₂, is a widely used catalyst in organic chemistry, particularly for various cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules. Pd(MeCN)₄(BF₄)₂ is a versatile catalyst compatible with a broad range of coupling partners and reaction conditions, making it a valuable tool for organic synthesis.

Several notable cross-coupling reactions utilize Pd(MeCN)₄(BF₄)₂ as a catalyst, including:

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.
  • Negishi coupling: This reaction forms a carbon-carbon bond between an organozinc compound and an organic halide.
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an organic halide or pseudo-halide.
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin compound and an organic halide.
  • Heck coupling: This reaction forms a carbon-carbon bond between an alkene and an organic halide or pseudoh halide.

Advantages of Pd(MeCN)₄(BF₄)₂:

  • Versatility: Compatible with a wide range of substrates and reaction conditions.
  • Air and moisture stability: Can be handled without rigorous inert atmosphere techniques.
  • Commercially available: Readily available from various chemical suppliers.

Limitations of Pd(MeCN)₄(BF₄)₂:

  • Toxicity: Pd(MeCN)₄(BF₄)₂ is a suspected carcinogen and should be handled with appropriate precautions.
  • Air and moisture sensitivity in solution: While air and moisture stable in solid form, solutions of Pd(MeCN)₄(BF₄)₂ can decompose over time.

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, abbreviated Pd(CH3CN)4(BF4)2, is a coordination complex containing palladium (Pd) as the central metal atom. Four acetonitrile (CH3CN) molecules surround the palladium atom, and two tetrafluoroborate (BF4) anions balance the positive charge of the palladium ion (Pd2+).

This compound is a precursor catalyst commonly used in organic chemistry for various carbon-carbon bond-forming reactions [].


Molecular Structure Analysis

Pd(CH3CN)4(BF4)2 adopts a square planar geometry around the palladium center. The four acetonitrile ligands bond to palladium through nitrogen atoms, forming strong Pd-N bonds. The tetrafluoroborate anions are weakly associated with the palladium cation through ionic bonding. []


Chemical Reactions Analysis

Pd(CH3CN)4(BF4)2 is a versatile precursor for generating various catalytically active palladium complexes. Some important reactions involving this compound include:

  • Synthesis: Pd(CH3CN)4(BF4)2 is commercially available, but it can also be synthesized by reacting palladium chloride (PdCl2) with acetonitrile (CH3CN) and sodium tetrafluoroborate (NaBF4) in an organic solvent [].

Chemical EquationPdCl2 + 4 CH3CN + 2 NaBF4 → Pd(CH3CN)4(BF4)2 + 2 NaCl

  • Carbon-carbon bond-forming reactions: Pd(CH3CN)4(BF4)2 serves as a precursor for numerous catalytic cycles, including:
    • Suzuki-Miyaura coupling [, ]
    • Stille coupling []
    • Sonogashira coupling []
    • Heck reaction []
    • Hiyama coupling [, ]

These reactions involve the creation of carbon-carbon bonds between various organic molecules. They are widely used in organic synthesis for the preparation of complex molecules [, , ].


Physical And Chemical Properties Analysis

  • Appearance: Yellow solid []
  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile []
  • Stability: Air and moisture sensitive []

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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